Methyl 4-aminobut-2-enoate hydrochloride
Overview
Description
Methyl 4-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group and an ester group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminobut-2-enoate hydrochloride can be synthesized through various methods. One common approach involves the reaction of methyl acrylate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires an inert atmosphere and room temperature conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity . The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobut-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-aminobut-2-enoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-aminobut-2-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutyrate hydrochloride: Similar structure but lacks the double bond present in methyl 4-aminobut-2-enoate hydrochloride.
Ethyl 4-aminobut-2-enoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its combination of an amino group and an ester group, along with the presence of a double bond. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl (E)-4-aminobut-2-enoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H/b3-2+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXXLMRLJVQOP-SQQVDAMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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